molecular formula C11H8F2N4O3 B6086776 N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Katalognummer B6086776
Molekulargewicht: 282.20 g/mol
InChI-Schlüssel: CNGCRKJCXYVOOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as DFP-10825, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 has been synthesized through a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its therapeutic effects through its ability to inhibit various enzymes and signaling pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation. N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of the histone deacetylase HDAC6, which is involved in the regulation of gene expression and protein degradation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It has been synthesized through a unique method that allows for high yield and purity. Additionally, N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its mechanism of action and potential therapeutic applications, making it a suitable candidate for further research. However, there are also limitations to the use of N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments. Its potential toxicity and side effects have not been fully explored, and further studies are needed to determine its safety and efficacy.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. Further studies are needed to determine its safety and efficacy in humans. Additionally, studies are needed to explore its potential therapeutic applications in other diseases such as autoimmune diseases and infectious diseases. Furthermore, the development of analogs of N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide may provide new insights into its mechanism of action and potential therapeutic applications. Finally, the use of N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in combination with other therapies may enhance its therapeutic effects and reduce potential side effects.
Conclusion
In conclusion, N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its safety and efficacy in humans and explore its potential therapeutic applications in other diseases. The development of analogs and the use of combination therapies may provide new insights into its mechanism of action and enhance its therapeutic effects.

Synthesemethoden

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been synthesized through a unique method that involves the reaction of 3,4-difluoroaniline with 3-nitro-1H-pyrazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, is obtained through the acetylation of the resulting amine intermediate with acetic anhydride. The synthesis of N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been optimized for high yield and purity, making it a suitable candidate for further research.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O3/c12-8-2-1-7(5-9(8)13)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGCRKJCXYVOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.